molecular formula C11H7INNaO7S B11781303 Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B11781303
M. Wt: 447.14 g/mol
InChI Key: ADZSNNOAROHDRL-UHFFFAOYSA-M
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Description

Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl moiety, a pyrrolidine ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of 4-iodobenzoyl chloride. This intermediate is synthesized by reacting 4-iodobenzoic acid with thionyl chloride in toluene under reflux conditions . The resulting 4-iodobenzoyl chloride is then reacted with a suitable pyrrolidine derivative in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require aqueous acid or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the iodinated benzoyl group enhances its potential for use in radiopaque materials, while the sulfonate group improves its solubility and reactivity in aqueous environments.

Properties

Molecular Formula

C11H7INNaO7S

Molecular Weight

447.14 g/mol

IUPAC Name

sodium;1-(4-iodobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C11H8INO7S.Na/c12-7-3-1-6(2-4-7)11(16)20-13-9(14)5-8(10(13)15)21(17,18)19;/h1-4,8H,5H2,(H,17,18,19);/q;+1/p-1

InChI Key

ADZSNNOAROHDRL-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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